molecular formula C28H35F3N2O5 B605041 [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid CAS No. 556835-30-4

[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid

Cat. No.: B605041
CAS No.: 556835-30-4
M. Wt: 536.6 g/mol
InChI Key: OHBFCJRSEWUPBT-MUCZFFFMSA-N
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Scientific Research Applications

  • A-349821 has potential applications in various fields:

      Chemistry: As a tool compound for studying histamine H receptors.

      Biology: Investigating the role of H receptors in neurotransmission and cognition.

      Medicine: Exploring therapeutic implications related to histamine modulation.

      Industry: Limited, but it may find use in drug discovery or pharmacological research.

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for A-349821 are not widely documented in the literature.
    • Industrial production methods are also scarce due to its research-oriented use.
  • Chemical Reactions Analysis

    • A-349821 likely undergoes various chemical reactions, but detailed information on specific types (e.g., oxidation, reduction, substitution) is not readily available.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products formed from A-349821 reactions are not well-documented.
  • Mechanism of Action

    • A-349821’s mechanism involves binding to histamine H3 receptors.
    • It likely affects neurotransmitter release, influencing cognitive processes.
    • Specific molecular targets and pathways require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not readily available.
    • Identifying unique features of A-349821 would require more comprehensive studies.

    Properties

    CAS No.

    556835-30-4

    Molecular Formula

    C28H35F3N2O5

    Molecular Weight

    536.6 g/mol

    IUPAC Name

    [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid

    InChI

    InChI=1S/C26H34N2O3.C2HF3O2/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27;3-2(4,5)1(6)7/h6-13,20-21H,3-5,14-19H2,1-2H3;(H,6,7)/t20-,21-;/m1./s1

    InChI Key

    OHBFCJRSEWUPBT-MUCZFFFMSA-N

    Isomeric SMILES

    C[C@@H]1CC[C@H](N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O

    SMILES

    CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O

    Canonical SMILES

    CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    A-349821, A349821, A 349821

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid
    Reactant of Route 2
    [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid
    Reactant of Route 3
    [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid
    Reactant of Route 4
    [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid
    Reactant of Route 5
    [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid
    Reactant of Route 6
    [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid

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